
Carafiban
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Overview
Description
Carafiban is a chemical compound with the molecular formula C24H27N5O5 and a molecular weight of 465.5 g/mol . It is known for its role as a thrombolytic agent, which means it helps dissolve blood clots. This compound is particularly significant in the medical field for its potential use in treating conditions related to blood clotting.
Preparation Methods
The synthesis of Carafiban involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve the use of organic solvents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Carafiban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This compound can be hydrolyzed in the presence of acids or bases to yield different products
Scientific Research Applications
Carafiban has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is used in research related to blood clotting and platelet aggregation.
Medicine: It has potential therapeutic applications in treating thrombotic disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
Carafiban exerts its effects by acting as a reversible antagonist of fibrinogen binding to the glycoprotein IIb/IIIa receptor, which is a major platelet surface receptor involved in platelet aggregation. By inhibiting this binding, this compound prevents platelet aggregation and thus helps in dissolving blood clots .
Comparison with Similar Compounds
Carafiban can be compared with other thrombolytic agents such as Tirofiban and Eptifibatide. While all these compounds inhibit platelet aggregation, this compound is unique due to its specific molecular structure and binding affinity to the glycoprotein IIb/IIIa receptor. This uniqueness makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
177563-40-5 |
---|---|
Molecular Formula |
C24H27N5O5 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl (3S)-3-[[2-[(4S)-4-(4-carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H27N5O5/c1-3-34-20(31)13-18(15-7-5-4-6-8-15)27-19(30)14-29-22(32)24(2,28-23(29)33)17-11-9-16(10-12-17)21(25)26/h4-12,18H,3,13-14H2,1-2H3,(H3,25,26)(H,27,30)(H,28,33)/t18-,24-/m0/s1 |
InChI Key |
SSGOEPXWNBXKPQ-UUOWRZLLSA-N |
SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)C(=N)N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)CN2C(=O)[C@](NC2=O)(C)C3=CC=C(C=C3)C(=N)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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